molecular formula C16H14N2O4S B3018327 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1105231-17-1

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B3018327
CAS No.: 1105231-17-1
M. Wt: 330.36
InChI Key: BCWVXVHWNCNPGC-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran core substituted with an ethoxy group at position 5 and a carboxamide linkage to a 6-methylbenzo[d]thiazole moiety. The pyran ring provides a planar scaffold, while the ethoxy group enhances solubility compared to bulkier alkoxy substituents. The benzothiazole moiety, a common pharmacophore in medicinal chemistry, may contribute to interactions with biological targets such as kinases or enzymes .

Properties

IUPAC Name

5-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-3-21-13-8-22-12(7-11(13)19)15(20)18-16-17-10-5-4-9(2)6-14(10)23-16/h4-8H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWVXVHWNCNPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Pyranone Formation: The next step involves the formation of the pyranone ring. This is typically done through a Knoevenagel condensation reaction between an ethyl acetoacetate and an aldehyde, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyranone derivative. This is usually achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and flow chemistry techniques .

Chemical Reactions Analysis

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation.

    DNA Interaction: The benzothiazole moiety can intercalate into DNA, disrupting the replication process and leading to cell death.

    Signal Transduction Pathways: The compound can modulate various signal transduction pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:
  • Core Heterocycles : The pyran ring in the target compound contrasts with thiazole () or fused thiazolo-pyrimidine systems (). Pyran derivatives often exhibit distinct electronic properties compared to nitrogen-rich heterocycles, influencing binding affinity and metabolic stability.
  • Substituent Effects: The ethoxy group in the target compound may offer improved solubility over trimethoxybenzylidene () or phenyl groups ().
  • Synthesis : While highlights amine coupling for carboxamide formation, the target compound’s synthesis likely requires specialized reagents for benzothiazole-amine coupling. and emphasize reflux-based condensation, a common strategy for heterocyclic assembly.

Table 2: Functional Comparisons

Compound Name Biological Activity (Reported) Physical Properties (Reported/Inferred)
Target Compound Hypothesized kinase/enzyme inhibition Moderate solubility (ethoxy group), crystalline solid
N-Substituted Thiazole Carboxamides () Statistically significant bioactivity (p<0.05) Varied solubility (depends on amine substituents)
Pyrimidine Derivative () Pharmacological interest (e.g., antimicrobial) Crystalline, dihedral angle 80.94° between rings
Pyran Derivatives () Not specified Solid-state recrystallization, phenyl/cyano steric bulk
Key Observations:
  • Bioactivity : The benzothiazole group in the target compound is associated with kinase inhibition in literature, whereas ’s pyridinyl thiazoles show explicit statistical significance in bioactivity assays. ’s pyrimidine derivatives are broadly linked to antimicrobial activity .
  • Crystallinity : The fused thiazolo-pyrimidine in exhibits specific dihedral angles (80.94°) that may influence packing and stability. The target compound’s ethoxy group likely reduces crystallinity compared to trimethoxy derivatives, enhancing formulation flexibility.

Biological Activity

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 5-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide. Its molecular formula is C16H14N2O4SC_{16}H_{14}N_2O_4S with a molecular weight of 342.36 g/mol. The structure features a thiazole ring, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The thiazole ring has been associated with antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
  • Antimicrobial Properties : Studies indicate that thiazole derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
AntioxidantScavenges free radicals and reduces oxidative stress
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerPotential to inhibit cancer cell proliferation

Case Studies and Research Findings

Several studies have investigated the biological effects of benzothiazole derivatives similar to this compound:

  • Antibacterial Activity : A study demonstrated that benzothiazole derivatives showed superior antibacterial potency compared to traditional antibiotics such as ampicillin and streptomycin. The compounds exhibited minimal inhibitory concentrations (MICs) below 50 μg/mL against tested pathogens .
  • Anticancer Potential : Research on related thiazole compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that these derivatives may inhibit tumor growth through multiple pathways .
  • Neuroprotective Effects : Some studies highlighted the neuroprotective properties of thiazole derivatives in models of ischemia/reperfusion injury, showing a reduction in neuronal damage and improved outcomes in treated groups .

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